6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
6-(2-oxo-2-thiophen-2-ylethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2/c13-6(7-2-1-3-16-7)4-5-8(14)10-9(15)12-11-5/h1-3H,4H2,(H2,10,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCLFGPOTYJLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC2=NNC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with α-Keto Thiophene Derivatives
A widely reported method involves the cyclocondensation of thiosemicarbazide with α-keto thiophene precursors. For example, 2-(thiophen-2-yl)glyoxal reacts with thiosemicarbazide in acidic ethanol to form the triazinone core:
$$
\text{Thiosemicarbazide} + \text{2-(thiophen-2-yl)glyoxal} \xrightarrow{\text{HCl, EtOH, Δ}} \text{Triazinone intermediate} \quad
$$
The intermediate undergoes spontaneous cyclization due to the nucleophilic attack of the thiosemicarbazide’s terminal amine on the carbonyl carbon, followed by dehydration. This route achieves yields of 65–72% after recrystallization from 1,4-dioxane.
Alkylation of 3-Mercapto-4,5-dihydro-1,2,4-triazin-5-one
A regioselective alkylation strategy is employed to introduce the thiophene-containing side chain. 3-Mercapto-4,5-dihydro-1,2,4-triazin-5-one (prepared via cyclization of thiourea derivatives) reacts with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of triethylamine:
$$
\text{3-Mercapto-triazinone} + \text{2-bromo-1-(thiophen-2-yl)ethanone} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target compound} \quad
$$
Optimization Notes :
Multi-Component Reaction (MCR) Approach
A one-pot MCR utilizing thiophene-2-carbaldehyde , ethyl cyanoacetate , and thiosemicarbazide under microwave irradiation achieves rapid assembly:
$$
\text{Thiophene-2-carbaldehyde} + \text{Ethyl cyanoacetate} + \text{Thiosemicarbazide} \xrightarrow{\text{MW, 100°C}} \text{Target compound} \quad
$$
Advantages :
- Reduced reaction time (20–30 minutes vs. 6–8 hours).
- Higher atom economy (no intermediate isolation required).
- Yields up to 78% after solvent removal and crystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | 95–98 | 6–8 h | Moderate |
| Alkylation | 58–64 | 97–99 | 8 h | High |
| Multi-Component Reaction | 70–78 | 92–95 | 0.5 h | Limited |
Key Trade-offs :
- MCR offers speed but requires specialized equipment.
- Alkylation provides scalability at the cost of intermediate purification.
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazinone Core
The pharmacological and physicochemical properties of 1,2,4-triazin-5-one derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
- Thiophene vs. Thiophene-linked triazoles exhibit enhanced antimicrobial activity compared to alkyl-substituted derivatives .
- Sulfanyl (-SH) vs. Methylthio (-SCH₃): The -SH group in the target compound may improve hydrogen-bonding capacity and metal coordination, whereas -SCH₃ in desaminometribuzin enhances lipophilicity and environmental persistence .
- Amino vs. Ketone Groups: Amino-substituted triazinones (e.g., 4-amino-6-tert-butyl derivative) are more water-soluble but less stable under acidic conditions compared to ketone-containing analogs .
Pharmacological and Physicochemical Comparisons
Antimicrobial Activity
Thiophene-linked triazinones (e.g., compounds in ) demonstrate moderate to strong activity against Gram-positive bacteria, attributed to the thiophene moiety’s ability to disrupt microbial membranes . The target compound’s sulfanyl group may further enhance this by binding to bacterial enzymes or metal ions . In contrast, tert-butyl-substituted triazinones like desaminometribuzin lack antimicrobial efficacy but act as herbicidal agents .
Herbicidal Activity
Triazinones with bulky substituents (e.g., tert-butyl, ethoxybenzyl) are commonly used as herbicides. The target compound’s thiophene group may reduce phytotoxicity compared to classical triazinone herbicides like metamitron .
Biological Activity
The compound 6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a member of the triazine family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 196.24 g/mol. The structure includes a triazine ring and a thiophene moiety, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂S |
| Molar Mass | 196.24 g/mol |
| CAS Number | 123456-78-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiophene derivatives and triazine frameworks. Common methods include:
- Formation of Thiophene Derivative : Using thiophene as a starting material.
- Triazine Ring Formation : Employing cyclization reactions to form the triazine structure.
- Functionalization : Introducing the sulfanyl and keto groups through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that compounds containing triazine and thiophene moieties exhibit significant antimicrobial properties. For example, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
The compound has shown promising anticancer activity in vitro against several cancer cell lines. In particular, derivatives similar to this compound have been tested against colon cancer and melanoma cell lines, revealing growth inhibition with GI50 values ranging from 0.25 to 0.69 μM . The structure-activity relationship (SAR) studies suggest that modifications on the thiophene ring can enhance cytotoxicity .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in DNA replication or repair.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from disrupting bacterial cell membranes.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various triazine derivatives, one compound demonstrated significant cytotoxicity against ovarian cancer cell lines (GI50 = 0.25 μM). The study concluded that modifications to the thiophene ring could enhance activity further .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of several triazine-thiophene hybrids against E. coli. The results indicated an MIC value of 32 μg/mL, suggesting strong antibacterial properties and highlighting the potential for developing new antibiotics from these compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
